2-(2-Methyloxolan-2-yl)acetic acid

Description

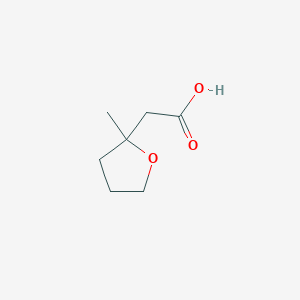

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyloxolan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(5-6(8)9)3-2-4-10-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCOAUUNSXDIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892926-63-4 | |

| Record name | 2-(2-methyloxolan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Methyloxolan 2 Yl Acetic Acid and Analogues

Direct Synthetic Routes to the Core Structure

Direct synthesis focuses on constructing the target molecule's key features—the carboxylic acid and the substituted tetrahydrofuran (B95107) ring—in the main reaction sequence.

Carboxylic Acid Functionalization Approaches

This strategy involves attaching the 2-methyloxolan-2-yl group to an acetic acid backbone. A plausible method is the alkylation of an acetate (B1210297) enolate. For instance, the lithium enolate of tert-butyl acetate can be generated using a strong base like lithium diisopropylamide (LDA). This enolate can then react as a nucleophile with a suitable electrophile, such as 2-(2-bromoethyl)-2-methyloxirane. The initial reaction would open the epoxide ring, and a subsequent intramolecular SN2 reaction (cyclization) would form the tetrahydrofuran ring. Final deprotection of the tert-butyl ester would yield the desired carboxylic acid. Metallaphotoredox catalysis also offers modern methods for the functionalization of aliphatic carboxylic acids, which could be adapted for such syntheses princeton.edu.

Tetrahydrofuran Ring Formation Strategies

These methods prioritize the formation of the tetrahydrofuran (oxolan) ring as the key synthetic step.

Intramolecular cyclization is a cornerstone for forming five-membered rings. chemistryviews.org Electrophile-induced cyclization of unsaturated alcohols is a prominent method for creating substituted tetrahydrofurans. capes.gov.br For the synthesis of 2-(2-methyloxolan-2-yl)acetic acid, a suitable precursor would be 4-methyl-4-hydroxyhex-5-enoic acid or its corresponding ester. Treatment of this substrate with an electrophile, such as iodine or a mercury salt, would trigger a 5-exo cyclization to form a functionalized tetrahydrofuran derivative, which could then be converted to the target acid.

Various catalytic systems can facilitate such cyclizations. organic-chemistry.org For example, methods involving oxonium-Prins cyclization offer stereoselective routes to substituted tetrahydrofurans. imperial.ac.uk These reactions often proceed under kinetic control, allowing for the formation of specific isomers. imperial.ac.uk Classical approaches also utilize intramolecular SN2 reactions where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on the same molecule to form the cyclic ether. nih.gov

A summary of potential cyclization precursors and reagents is presented below.

Table 1: Representative Intramolecular Cyclization Strategies| Starting Material Type | Reagent/Catalyst | Key Transformation | Reference |

|---|---|---|---|

| γ,δ-Unsaturated Alcohol | Iodine, PhI(mCBA)₂ | Iodoetherification / C-H Activation | chemistryviews.orgcapes.gov.br |

| γ,δ-Unsaturated Alcohol | Lewis or Brønsted Acids | Oxonium-Prins Cyclization | imperial.ac.uknih.gov |

| Epoxy-alcohol | Acid or Base | Epoxide Ring Opening/Cyclization | nih.gov |

| Dihydroxyalkane | Cerium Ammonium Nitrate | Oxidative Cyclization | organic-chemistry.org |

Ring-closing metathesis (RCM) is a powerful reaction for synthesizing unsaturated rings, including those found in heterocycles like tetrahydrofuran. wikipedia.orgorganic-chemistry.org The reaction typically employs a ruthenium-based catalyst, such as a Grubbs catalyst, to form a cyclic alkene from a diene with the elimination of ethylene. wikipedia.org For the target molecule, a precursor could be an ester of 2-(allyloxymethyl)-2-methylbut-3-enoic acid. RCM would close the ring to form a dihydrofuran, which can be subsequently hydrogenated to the saturated tetrahydrofuran ring. RCM is known for its tolerance of various functional groups, making it a versatile tool. wikipedia.orgorganic-chemistry.org

The general applicability of RCM is extensive, allowing for the formation of rings from 5 to over 30 members, including complex polycyclic and heterocyclic systems containing oxygen and nitrogen. wikipedia.orgcmu.edursc.org

Synthesis from Precursor Molecules

This approach leverages commercially available or easily synthesized molecules that already contain the substituted tetrahydrofuran ring.

Routes via Substituted Oxolanes (e.g., from 1-(5-methyloxolan-2-yl)ethanol related intermediates)

A highly efficient route starts with a precursor that already contains the 2-methyloxolane moiety, such as (2-methyloxolan-2-yl)methanol. This primary alcohol can be oxidized to the corresponding carboxylic acid. This transformation is typically a two-step process. First, a mild oxidation using a reagent like pyridinium (B92312) chlorochromate (PCC) converts the primary alcohol to an aldehyde. The resulting aldehyde is then further oxidized to the carboxylic acid using a stronger oxidizing agent, such as potassium dichromate(VI) in acidic conditions or other modern reagents. chemguide.co.uklibretexts.orglibretexts.org To achieve the conversion in a single step, the alcohol can be heated under reflux with an excess of the oxidizing agent. chemguide.co.uklibretexts.org

A variety of modern, milder oxidation methods are also available. These include catalysis with silver NHC complexes, photo-oxidation with organocatalysts, or the use of TEMPO in the presence of a co-oxidant, which can be beneficial for substrates sensitive to harsh conditions. organic-chemistry.orgderpharmachemica.com

Another related precursor, 1-(2-methyloxolan-2-yl)ethan-1-one, could also be converted to the target acid, for example, through a haloform reaction followed by acidification.

Table 2: Oxidation Methods for Precursor Alcohols

| Oxidizing Agent System | Conditions | Product Stage | Reference |

|---|---|---|---|

| K₂Cr₂O₇ / H₂SO₄ | Heat under reflux, excess oxidant | Carboxylic Acid | chemguide.co.uklibretexts.orglibretexts.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Aldehyde | |

| TEMPO / NaIO₄ / NaCl | Biphasic (DCM/Water), Mild Acidic | Carboxylic Acid | derpharmachemica.com |

| Silver NHC Catalyst / Base | Dry Air | Carboxylic Acid | organic-chemistry.org |

Transformation of Related Acetic Acid Derivatives

One plausible, though not explicitly detailed in direct literature for this specific molecule, synthetic route involves the hydrolysis of a corresponding ester, such as a malonate derivative. For instance, the synthesis of 2-(perfluorophenyl)acetic acid was achieved through the hydrolysis of diethyl 2-(perfluorophenyl)malonate. beilstein-journals.org This process involved vigorous hydrolysis with a mixture of hydrobromic acid and acetic acid at reflux temperatures, leading to the desired acetic acid derivative in a good preparative yield of 63%. beilstein-journals.org A similar strategy could theoretically be applied to a suitably substituted malonic ester containing the 2-methyl-2-tetrahydrofuranyl moiety to yield this compound. The reaction would proceed via the hydrolysis of both ester groups to form a dicarboxylic acid, which would then undergo decarboxylation to afford the final product.

The hydrolysis of ester prodrugs is a well-documented transformation. For example, the hydrolysis rate of an ester prodrug in rat liver homogenates has been shown to be dependent on the specific chemical species conjugated. mdpi.com While this is in a biological context, the underlying chemical principle of ester cleavage to a carboxylic acid is fundamental and applicable to synthetic chemistry. The hydrolysis of organic carboxylic acid esters can be carried out under various conditions, including at room temperature or at the azeotropic boiling temperature of the ester, often catalyzed by acids. google.com

Advanced Synthetic Techniques

To meet the demands of modern chemical manufacturing, more efficient and scalable methods for the synthesis of this compound and its analogs are being explored. These include one-pot methodologies and the application of continuous flow technology.

One-Pot Methodologies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. While a specific one-pot synthesis for this compound is not prominently described, related methodologies for the synthesis of substituted tetrahydrofurans and other cyclic ethers provide a conceptual framework.

For example, a one-pot method for the regio- and stereoselective cyclization of 1,2,n-triols to form substituted tetrahydrofurans has been developed. msu.edu This process involves the in situ generation of a cyclic orthoester followed by Lewis acid-catalyzed cyclization. msu.edu Such a strategy, if adapted to a precursor containing the necessary acetic acid side chain or a precursor that could be converted to it in the same pot, could provide an efficient route to the target molecule. Another example is the acid-catalyzed one-pot hydrolysis of an N-cyano group and subsequent intramolecular cyclization to form thiadiazine 1-oxides. nih.gov This demonstrates the feasibility of combining hydrolysis and cyclization steps in a single operation.

Continuous Flow Reactor Applications in Scalable Synthesis

Continuous flow chemistry has emerged as a powerful tool for the scalable and safe synthesis of chemical compounds. The production of 2-methyltetrahydrofuran (B130290) (2-MeTHF), the parent ring system of the target molecule, has been successfully demonstrated using continuous flow processes. google.comgoogle.com These methods often involve the vapor-phase hydrogenation of furfural (B47365), a bio-based feedstock, over a catalyst in a fixed-bed reactor. google.comgoogle.com This approach offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput production.

While the direct continuous flow synthesis of this compound is not extensively documented, the established continuous production of 2-MeTHF provides a strong foundation. google.comgoogle.comresearchgate.net A potential scalable synthesis could involve a multi-step continuous flow process. The first step would be the synthesis of 2-MeTHF from furfural or levulinic acid, as has been reported. researchgate.netmdpi.com Subsequent in-line functionalization of the 2-MeTHF, for instance through an alkylation reaction with a suitable C2-synthon, could then lead to the desired acetic acid derivative. The development of such a continuous process would be a significant step towards the large-scale, sustainable production of this compound. The use of 2-MeTHF as a green solvent in flow chemistry for other reactions has also been explored, highlighting its compatibility with this technology. nih.gov

Advanced Spectroscopic Characterization of 2 2 Methyloxolan 2 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 2-(2-Methyloxolan-2-yl)acetic acid can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The protons in the molecule are expected to exhibit distinct signals. The methyl protons (H-6) attached to the chiral center C-2 would likely appear as a singlet, given the absence of adjacent protons for coupling. The methylene (B1212753) protons of the acetic acid group (H-1') would also likely be a singlet. The protons on the tetrahydrofuran (B95107) ring (H-3, H-4, and H-5) would present more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The acidic proton of the carboxyl group is often broad and may exchange with deuterated solvents, sometimes not being observed.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| H-5 | 3.7 - 3.9 | multiplet |

| H-3 | 1.8 - 2.0 | multiplet |

| H-4 | 1.6 - 1.8 | multiplet |

| -CH₂-COOH | 2.5 - 2.7 | singlet |

| -CH₃ | 1.2 - 1.4 | singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. For this compound, six distinct carbon signals are expected. General principles of ¹³C NMR suggest that the carbonyl carbon of the carboxylic acid will be the most downfield signal. libretexts.org The carbon atom bonded to the oxygen in the tetrahydrofuran ring (C-5) and the quaternary carbon (C-2) will also have characteristic downfield shifts due to the electronegativity of the oxygen atoms. libretexts.org The remaining methylene carbons of the ring and the methyl carbon will appear at higher fields.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1' (-COOH) | 175 - 180 |

| C-2 (-C(CH₃)O-) | 80 - 85 |

| C-5 (-CH₂-O-) | 65 - 70 |

| C-2' (-CH₂-COOH) | 40 - 45 |

| C-3, C-4 (-CH₂-) | 25 - 35 |

| C-6 (-CH₃) | 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show correlations between the protons on C-3, C-4, and C-5 of the tetrahydrofuran ring, helping to trace the connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the methyl protons (H-6) and the quaternary carbon (C-2) as well as the methylene carbons of the ring (C-3). Correlations from the methylene protons of the acetic acid group (H-1') to the carbonyl carbon (C-1') and the quaternary carbon (C-2) would firmly establish the connection between the acetic acid side chain and the tetrahydrofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This could be used to confirm the stereochemistry of the molecule, for example, by observing through-space interactions between the methyl group protons and protons on the tetrahydrofuran ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is an excellent tool for identifying the key functional groups in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the ether linkage in the tetrahydrofuran ring.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group in the carboxylic acid is expected around 1700-1730 cm⁻¹. The C-O stretching vibration of the ether in the tetrahydrofuran ring would likely appear in the 1050-1150 cm⁻¹ region. nist.govudayton.edu The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1700 - 1730 (strong) |

| Ether | C-O stretch | 1050 - 1150 |

| Alkane | C-H stretch | 2850 - 3000 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the C-C stretching vibrations within the tetrahydrofuran ring and the symmetric stretching of the C-O-C ether linkage are expected to be more prominent in the Raman spectrum. mdpi.comnih.gov The C=O stretch will also be present, though it may be weaker than in the IR spectrum. The C-H stretching and bending modes will also be visible. The Raman spectrum of the parent tetrahydrofuran shows a strong ring breathing vibration around 914 cm⁻¹, which would likely be present and shifted in the spectrum of the substituted derivative. researchgate.net

Expected FT-Raman Active Modes for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Tetrahydrofuran Ring | Ring Breathing | ~900 - 950 |

| Ether | Symmetric C-O-C stretch | 1000 - 1100 |

| Carbonyl | C=O stretch | 1680 - 1720 |

| Alkane | C-H stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides crucial information for confirming its identity and understanding its chemical structure.

High-resolution mass spectrometry is employed to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula with a high degree of confidence. unl.ptnih.gov The molecular formula for this compound is C7H12O3. biosynth.com The exact mass is calculated based on the most abundant isotopes of its constituent elements.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C7H12O3 |

| Calculated Exact Mass | 144.07864 g/mol |

| Mode of Ionization | Electrospray Ionization (ESI) is a common method for such compounds. researchgate.net |

This table presents the theoretical exact mass for the specified molecular formula. Actual experimental values would be compared to this for confirmation.

Predicted Fragmentation Pathways:

A primary fragmentation event for the molecular ion [C7H12O3]+• would likely involve the loss of the carboxylic acid group or fragments from the oxolane ring.

Loss of a carboxyl group (-COOH): This would result in a fragment ion with a mass-to-charge ratio (m/z) of 99, corresponding to the [C6H11O]+ ion.

Alpha-cleavage adjacent to the ether oxygen: Cleavage of the C-C bond next to the oxygen in the tetrahydrofuran ring is a common pathway for ethers. miamioh.edu

McLafferty Rearrangement: If applicable based on the ion structure, this rearrangement could lead to the formation of a neutral molecule and a radical cation. youtube.com

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 144 | 99 | 45 | [C6H11O]+ |

| 144 | 87 | 57 | [C4H7O2]+ |

| 144 | 71 | 73 | [C4H7O]+ |

| 144 | 43 | 101 | [C3H7]+ or [CH3CO]+ |

This table is based on general fragmentation principles of organic molecules and requires experimental verification for this specific compound.

Computational Chemistry Investigations of 2 2 Methyloxolan 2 Yl Acetic Acid

Reactivity and Stability Predictions

The inherent reactivity and stability of a molecule are fundamental properties that dictate its chemical behavior. Computational chemistry provides powerful methods to predict these characteristics, offering a microscopic view of a molecule's electronic landscape.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a concept rooted in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.comwikipedia.org The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in space when an electron is added to or removed from the molecule. scm.com

For 2-(2-Methyloxolan-2-yl)acetic acid, a computational study on the related compound tetrahydrofuran (B95107) and its derivatives using the B3LYP method with a 6-311G(d,p) basis set provides a framework for understanding its reactivity. researchgate.net The analysis involves calculating the electron density of the neutral molecule, its cation (N-1 electron state), and its anion (N+1 electron state) at the optimized geometry of the neutral species. scm.com

The sites susceptible to electrophilic attack (where the molecule acts as a nucleophile) are identified by the Fukui function f-(r), which corresponds to the regions where electron density is most significantly reduced upon removal of an electron. Conversely, the sites prone to nucleophilic attack (where the molecule acts as an electrophile) are indicated by the Fukui function f+(r), highlighting areas with the greatest increase in electron density upon the addition of an electron. scm.com

In the case of this compound, it is anticipated that the oxygen atom of the carboxyl group would be a primary site for electrophilic attack due to the presence of lone pairs of electrons. The carbonyl carbon of the acetic acid moiety is expected to be the most susceptible site for nucleophilic attack, a common characteristic of carboxylic acids. The oxygen atom within the oxolane ring also presents a potential site for electrophilic interaction.

To illustrate the concept, a hypothetical condensed Fukui function analysis for key atoms in this compound is presented in the table below. These values are illustrative and would require specific DFT calculations for the molecule .

| Atom | Hypothetical f+ (Nucleophilic Attack) | Hypothetical f- (Electrophilic Attack) | Predicted Reactivity |

| Carbonyl Carbon (C=O) | High | Low | Electrophilic |

| Carbonyl Oxygen (C=O) | Low | High | Nucleophilic |

| Hydroxyl Oxygen (-OH) | Low | Medium | Nucleophilic |

| Oxolane Oxygen (-O-) | Low | Medium | Nucleophilic |

| Methyl Carbon (-CH3) | Low | Low | Low Reactivity |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, providing a detailed energy landscape. This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

For this compound, the presence of the flexible oxolane ring and the rotatable bond connecting the acetic acid side chain leads to a complex conformational landscape. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore this landscape. For instance, studies on similar heterocyclic systems have utilized semi-empirical methods like AM1 to determine the lowest energy conformers. wikipedia.org

The analysis would involve systematically rotating the key dihedral angles, such as the C-C bond connecting the ring and the acid group, and the C-O bond within the oxolane ring, to find all possible low-energy structures. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. It is expected that conformers stabilized by intramolecular hydrogen bonds, for example between the carboxylic acid proton and the oxolane oxygen, would be among the most stable. A study on N-acetylated amino acids has shown that even weak intramolecular hydrogen bonds can significantly influence conformational preferences. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. youtube.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. nih.gov

While no specific molecular docking studies for this compound are publicly available, the methodology can be described based on studies of similar heterocyclic compounds. nih.govnih.gov The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A target protein, identified through experimental or bioinformatics approaches, would be obtained from a protein data bank.

Defining the Binding Site: The active site of the protein, where the ligand is expected to bind, is defined.

Docking Algorithm: A docking program uses a scoring function to explore various binding poses of the ligand within the active site and ranks them based on their predicted binding affinity.

Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For this compound, the carboxylic acid group would be a key pharmacophore, capable of forming strong hydrogen bonds with amino acid residues in a protein's active site. The oxolane ring could engage in hydrophobic or van der Waals interactions. The table below illustrates the types of interactions that could be predicted from a molecular docking simulation.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond Donor | Carboxylic acid -OH | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Oxolane oxygen (-O-) | Arginine, Lysine, Histidine, Serine |

| Hydrophobic | Methyl group (-CH3), Oxolane ring CH2 groups | Leucine (B10760876), Isoleucine, Valine, Phenylalanine |

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These theoretical spectra can be compared with experimental data to validate the computed structure and provide a more detailed interpretation of the experimental results.

For this compound, quantum chemical calculations can predict its vibrational frequencies. A study on tetrahydrofuran and its derivatives has demonstrated the use of DFT with the B3LYP functional and 6-311G(d,p) basis set for vibrational assignments. researchgate.net Similarly, a computational study on acetic acid has shown good agreement between calculated and experimental near-infrared (NIR) spectra. researchgate.net

The predicted IR spectrum of this compound would be expected to show characteristic peaks for the C=O stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹), the broad O-H stretch of the hydrogen-bonded carboxylic acid dimer (around 2500-3300 cm⁻¹), and C-O stretching vibrations from the oxolane ring and the carboxylic acid.

The table below provides a hypothetical comparison of predicted and experimental vibrational frequencies for key functional groups.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) (Hypothetical) | Typical Experimental Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3100 | 2500-3300 (broad) |

| C-H stretch (Aliphatic) | 2950 | 2850-3000 |

| C=O stretch (Carboxylic Acid) | 1720 | 1700-1725 |

| C-O stretch (Oxolane Ring) | 1080 | 1050-1150 |

| C-O stretch (Carboxylic Acid) | 1250 | 1210-1320 |

This table presents hypothetical data for illustrative purposes.

By comparing such theoretical data with experimental spectra, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its vibrational modes.

Chemical Transformations and Derivative Synthesis of 2 2 Methyloxolan 2 Yl Acetic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through well-established organic reactions.

The carboxylic acid functionality of 2-(2-methyloxolan-2-yl)acetic acid can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. For instance, the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid, is a common method. wpmucdn.comquora.com Microwave-assisted esterification has also emerged as an efficient method for the synthesis of esters from carboxylic acids and alcohols. usu.ac.id

Amidation reactions can be carried out by first activating the carboxylic acid, for example, by converting it into an acid chloride or by using a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with an amine. mdpi.com These reactions are fundamental in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic profiles.

While specific examples for the esterification and amidation of this compound are not extensively documented in publicly available literature, the general reactivity of carboxylic acids suggests that a diverse range of esters and amides can be synthesized. The following table provides representative examples of esterification and amidation reactions for structurally related carboxylic acids.

| Reactant 1 (Carboxylic Acid) | Reactant 2 (Alcohol/Amine) | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetic Acid | Ethanol | Ethyl Acetate (B1210297) | Sulfuric Acid, Reflux | Not specified | wpmucdn.com |

| Hydroxycinnamic Acid | Agmatine | Coumaroylagmatine | DCC, Acetone, Room Temperature | Not specified | mdpi.com |

| 4-Methyl-2-pentanol | Acetic Acid | (1,3-dimethylbutyl) acetate | Sulfuric Acid, Reflux | 34.6% | ukessays.com |

| Oleic Acid | 2-Ethyl Hexanol | 2-Ethylhexyl Oleate | Microwave, Acid Catalyst | Not specified | usu.ac.id |

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2-methyloxolan-2-yl)ethanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). The reaction generally proceeds to the alcohol without stopping at the intermediate aldehyde stage. The resulting alcohol, 2-(2-methyloxolan-2-yl)methanol, can serve as a versatile intermediate for further synthetic modifications.

Alternative and milder methods for the reduction of carboxylic acids have also been developed, including the use of borane-dimethyl sulfide (B99878) complex (BMS) or catalytic hydrosilylation. These methods often offer better functional group tolerance.

Below is a table summarizing common methods for the reduction of carboxylic acids to alcohols, which are applicable to this compound.

| Carboxylic Acid Substrate | Reducing Agent/System | Product | General Conditions | Typical Yield |

|---|---|---|---|---|

| Generic Carboxylic Acid (R-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (R-CH₂OH) | Anhydrous THF or Diethyl Ether | High |

| Generic Carboxylic Acid (R-COOH) | Borane-Dimethyl Sulfide (BMS) | Primary Alcohol (R-CH₂OH) | THF, Room Temperature | High |

| Various Aliphatic and Aromatic Carboxylic Acids | Phenylsilane/Zn(OAc)₂ | Corresponding Alcohols | 2-MeTHF, 80 °C | Moderate to Good |

Functionalization of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring in this compound presents another avenue for chemical modification, although it is generally less reactive than the carboxylic acid moiety.

Regioselective substitution on the THF ring can be challenging. However, under certain conditions, it is possible to introduce functional groups at specific positions. For instance, radical-based reactions can lead to C-H activation and subsequent functionalization. The presence of the methyl group at the 2-position can influence the regioselectivity of such reactions. Additionally, metal-catalyzed cross-coupling reactions could potentially be employed if a suitable leaving group is installed on the THF ring. For example, nickel-catalyzed reactions have shown regioselectivity for the 2-position in the hydrodefluorination of fluorinated pyridines, a principle that could potentially be adapted. rsc.org

The tetrahydrofuran ring can undergo ring-opening reactions under specific conditions, typically involving strong acids or bases, or through catalytic processes. nih.govrsc.orgacs.org For example, treatment with boron-based reagents can lead to regiocontrolled cleavage of the C-O bond. researchgate.net The regioselectivity of the ring opening of 2-methyltetrahydrofuran (B130290) is influenced by the nature of the reagent, with some methods favoring the formation of a primary alcohol or halide. researchgate.net Photochemical methods have also been explored for the ring expansion of related oxetanes to tetrahydrofurans. rsc.org

These ring-opening and rearrangement processes can lead to the formation of linear difunctional compounds, which can be valuable synthetic intermediates. The table below summarizes some ring-opening reactions of 2-methyltetrahydrofuran.

| Reactant | Reagent/Catalyst | Major Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| 2-Methyltetrahydrofuran | (MeO)₂BBr | Primary Bromide | Predominantly Sₙ2-type mechanism | researchgate.net |

| 2-Methyl Oxetane | Aryldiazoacetates (photochemical) | Substituted Tetrahydrofurans | Diastereoselective ring expansion | rsc.org |

| Tetrahydrofuran | dipp-Imd–BH₂OTf / Aryloxides | dipp-Imd–BH₂O(CH₂)₄OAr | Insertion of THF with ring opening | rsc.org |

Synthesis of Analogs with Varied Substituents

The synthesis of analogs of this compound can be achieved by modifying the synthetic route to the parent compound or by functionalizing the existing molecule. For example, starting with different substituted lactones or by employing different Grignard reagents in a key synthetic step could lead to analogs with substituents on the tetrahydrofuran ring. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a wide range of substituents onto a core structure, provided a suitable halide precursor is available. nih.gov Furthermore, functionalization of the acetic acid side chain, beyond esterification and amidation, could lead to a diverse library of analogs. While specific syntheses of analogs of this compound are not widely reported, the principles of organic synthesis allow for the rational design of numerous derivatives.

Modifications at the Methyl Group

The methyl group of this compound, being adjacent to a quaternary carbon, presents a sterically hindered environment. However, modern synthetic methodologies, particularly those involving C-H bond activation, offer pathways for its functionalization. acs.orgnih.govnih.gov

One of the primary strategies for modifying such a methyl group is through radical-mediated reactions. For instance, a hydrogen atom transfer (HAT) process can be initiated to generate a primary radical at the methyl position. This reactive intermediate can then be trapped by various reagents to introduce new functionalities. nih.gov

A plausible synthetic route for the functionalization of the methyl group could involve an initial C-H borylation reaction. Iridium-catalyzed borylation has been shown to be effective for the C(sp³)–H borylation of methyl groups, even in sterically demanding environments. acs.org This would yield a borylated intermediate that can serve as a versatile precursor for further transformations, such as cross-coupling reactions to introduce aryl or alkyl groups.

Another approach involves the oxidation of the methyl group. While direct oxidation can be challenging due to the steric hindrance, multi-step sequences can be employed. For example, a combination of C-H silylation followed by oxidation can install a hydroxyl group, converting the methyl group into a hydroxymethyl group. nih.gov This alcohol functionality can then be further oxidized to an aldehyde or a carboxylic acid, or used in esterification or etherification reactions to attach other molecular fragments.

Table 1: Potential Modifications at the Methyl Group

| Starting Material | Reagents and Conditions | Product | Potential Further Transformations |

| This compound | 1. Ir catalyst, bis(pinacolato)diboron2. Pd catalyst, Aryl-X | 2-(2-(Arylmethyl)oxolan-2-yl)acetic acid | Further functionalization of the aryl group |

| This compound | 1. C-H Silylation2. Oxidation (e.g., Fleming-Tamao) | 2-(2-(Hydroxymethyl)oxolan-2-yl)acetic acid | Oxidation to aldehyde or carboxylic acid, esterification, etherification |

| 2-(2-(Hydroxymethyl)oxolan-2-yl)acetic acid | PCC or other mild oxidant | 2-(2-Formyloxolan-2-yl)acetic acid | Reductive amination, Wittig reaction |

Introduction of Additional Functionalities to the Oxolan Ring

The oxolane (tetrahydrofuran) ring in this compound is a stable five-membered ether. Introducing additional functionalities onto this ring can significantly alter the molecule's properties. Reactions can target the C-H bonds of the methylene (B1212753) groups or involve ring-opening transformations.

Functionalization of the C-H bonds of the tetrahydrofuran ring can be achieved through various methods, including radical halogenation or metal-catalyzed C-H activation. mdpi.com The regioselectivity of these reactions would be a key challenge to control.

Ring-opening reactions of the tetrahydrofuran moiety can provide access to linear derivatives with diverse functionalities. Acid-catalyzed ring-opening in the presence of a nucleophile, for example, can lead to the formation of a diol derivative if water is the nucleophile, or an ether-alcohol if an alcohol is used. mdpi.comnih.gov Theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) suggest that specific combinations of Lewis acids and bases can facilitate this transformation under mild conditions. researchgate.net

Table 2: Potential Modifications of the Oxolan Ring

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | NBS, light/heat | 2-(Bromo-2-methyloxolan-2-yl)acetic acid derivatives | Radical Halogenation |

| This compound | Strong acid (e.g., H₂SO₄), H₂O | 4-Hydroxy-4-methyl-5-carboxypentan-1-ol | Acid-catalyzed ring-opening |

| This compound | Lewis Acid/Base pair (FLP), Nucleophile (e.g., R-OH) | Linear ether-alcohol derivative | FLP-mediated ring-opening |

Formation of Advanced Conjugates and Polymeric Structures

The carboxylic acid group of this compound is a prime handle for the formation of advanced conjugates and polymeric structures. This can be achieved through standard esterification or amidation reactions. nih.govjku.atmdpi.comgoogle.com

For the synthesis of polymeric materials, this compound can be used as a monomer in polycondensation reactions. For example, it can be copolymerized with diols to form polyesters. jku.atmdpi.comgoogle.comulisboa.pt The bulky 2-methyloxolan-2-yl group would likely impart unique properties to the resulting polymer, such as increased amorphousness and altered solubility. The synthesis of block copolymers is also a possibility, where this monomer could be incorporated into a polymer chain with other monomers to create materials with tailored microstructures and properties. rsc.orgresearchgate.netnih.govnih.govdaneshyari.com

The formation of bioconjugates can be achieved by coupling the carboxylic acid of this compound to biomolecules such as proteins, peptides, or nucleic acids. nih.govnih.gov This is typically done using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in combination with N-hydroxysuccinimide (NHS) to form an active ester that readily reacts with amine groups on the biomolecule. nih.govnih.gov The tetrahydrofuran moiety could serve as a linker with specific solubility and conformational properties.

Table 3: Examples of Conjugate and Polymer Formation

| Reaction Type | Reactants | Product | Potential Application |

| Polyester Synthesis | This compound, Ethylene Glycol | Poly(ethylene 2-(2-methyloxolan-2-yl)acetate) | Biodegradable plastics, drug delivery matrices |

| Polyamide Synthesis | This compound, Hexamethylenediamine | Polyamide with pendant oxolane groups | Specialty engineering plastics |

| Bioconjugation | This compound, Bovine Serum Albumin (BSA) | BSA-2-(2-methyloxolan-2-yl)acetamide conjugate | Drug delivery, diagnostic assays |

Stereochemical Aspects in the Synthesis and Characterization of 2 2 Methyloxolan 2 Yl Acetic Acid

Stereoisomerism and Chirality of the Oxolan Ring System

Stereoisomerism refers to the condition where molecules have the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms. wikipedia.org The core of 2-(2-methyloxolan-2-yl)acetic acid is the oxolan ring, a five-membered saturated heterocycle. The key to its stereochemistry lies at the C2 position of this ring.

The C2 carbon of the oxolan ring in this compound is substituted with four different groups:

The oxygen atom of the ring (C-O-C).

The C3 methylene (B1212753) group of the ring (-CH2-).

A methyl group (-CH3).

An acetic acid group (-CH2COOH).

Since the C2 carbon is bonded to four distinct substituents, it is a stereogenic center, also known as a chiral center. The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-2-(2-methyloxolan-2-yl)acetic acid and (S)-2-(2-methyloxolan-2-yl)acetic acid. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. wikipedia.org

| Property | Description |

| Chiral Center | C2 of the oxolan ring |

| Substituents at C2 | 1. Ring Oxygen, 2. Ring C3 (-CH2-), 3. Methyl group, 4. Acetic acid group |

| Stereoisomers | Two enantiomers: (R) and (S) |

| Physical Property | Optical activity (rotation of plane-polarized light) |

Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure forms of this compound requires asymmetric synthesis, a field focused on selectively producing one stereoisomer over others.

A powerful strategy for establishing the chiral center during the formation of the tetrahydrofuran (B95107) ring involves the use of chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Nickel-catalyzed asymmetric intramolecular reductive cyclization is one such effective method. For instance, the cyclization of O-alkynones using a nickel catalyst in combination with a P-chiral bisphosphine ligand, such as DI-BIDIME, can produce chiral tetrahydrofuran rings with excellent enantioselectivity (>99:1 er) and high yields. rsc.org This approach allows for the construction of versatile and functionalized THF rings, which are precursors to compounds like this compound.

Palladium-catalyzed reactions also offer a versatile route. The intramolecular allylic substitution of substrates using a palladium catalyst can proceed with high stereospecificity, translating the geometry of an alkene precursor into the relative configuration of the final THF ring product. acs.org

| Catalyst System | Reaction Type | Key Features |

| Ni / P-chiral ligand (DI-BIDIME) | Intramolecular reductive cyclization of O-alkynones | High yields (up to 99%), excellent enantioselectivity (>99:1 er). rsc.org |

| Pd₂(dba)₃ / Neocuproine | Intramolecular allylic substitution | Complete retention of configuration at the allylic stereocenter. acs.org |

| Cinchona-alkaloid-thiourea | Asymmetric cycloetherification | Excellent enantioselectivities with low catalyst loadings at room temperature. organic-chemistry.org |

When a molecule contains more than one chiral center, diastereomers can be formed. Diastereoselective synthesis aims to control the relative configuration of these multiple stereocenters. While this compound itself has only one stereocenter, its synthesis may proceed through intermediates that have multiple chiral centers, where diastereoselective control is essential.

For example, the synthesis of functionalized tetrahydrofurans can be achieved from biomass-derived sugars like L-arabinose. nih.gov A key step in this process is the acid-mediated cyclization of a hydrazone intermediate. This cyclization can produce a mixture of diastereomers. The ratio of these diastereomers is often under thermodynamic control, meaning the reaction conditions can be optimized to favor the more stable diastereomer. nih.gov In one study, resubmitting a pure diastereomer to the reaction conditions resulted in the same diastereomeric mixture, confirming thermodynamic control. nih.gov Similar strategies have been applied to the synthesis of complex natural products containing substituted THF rings, where diastereoselective aldol (B89426) reactions are used to build up stereochemically dense fragments. nih.gov

Achieving high enantiomeric purity is a primary goal in modern organic synthesis. Several methodologies can be employed to produce pure enantiomers of chiral tetrahydrofurans.

One common strategy is to start with a readily available enantiopure precursor from the "chiral pool." Sugars, amino acids, and terpenes are common chiral pool sources. For example, L-arabinose can be converted into a chiral tetrahydrofuran derivative without the need for protecting groups, leveraging the inherent stereochemistry of the starting material. nih.gov Similarly, chiral amines derived from amino acids like phenylalanine or leucine (B10760876) have been used to synthesize chiral aldehydes with moderate to high enantiomeric excess. uoa.gr

Another powerful approach is the use of catalytic asymmetric reactions. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Visible-light-mediated photoredox catalysis has emerged as a method for synthesizing chiral tetrahydrofurans from monoallylated 1,2-diols, which can be sourced from asymmetric dihydroxylation reactions. nih.gov The enantioselective total synthesis of complex molecules often relies on catalytic, enantioselective reactions like the vinylogous aldol reaction to set key stereocenters with high control. nih.gov

| Methodology | Description | Example |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from natural sources. | Conversion of L-arabinose to a chiral THF derivative. nih.gov |

| Catalytic Asymmetric Synthesis | A chiral catalyst directs the formation of one enantiomer. | Nickel-catalyzed cyclization with a chiral ligand to achieve >99% enantiomeric excess. rsc.org |

| Enzyme-Catalyzed Reactions | Enzymes are used as highly selective chiral catalysts. | Bioreduction of keto esters using alcohol dehydrogenase to produce chiral lactones. mdpi.com |

Stereochemical Purity and Resolution Techniques

The stereochemical purity of a sample, typically expressed as enantiomeric excess (e.e.), is a critical measure of the success of an asymmetric synthesis. It is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer.

Determining enantiomeric excess is often accomplished using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). In these techniques, the chiral stationary phase interacts differently with the two enantiomers, causing them to separate and elute at different times.

If an asymmetric synthesis yields a mixture of enantiomers (a racemate or a non-racemic mixture), a process called resolution can be employed to separate them. Classical resolution involves reacting the enantiomeric mixture with a single enantiomer of another chiral compound (a resolving agent) to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is chemically removed to yield the pure, individual enantiomers. While specific resolution procedures for this compound are not detailed in the literature, this classical approach is a standard and applicable technique.

Spectroscopic Discrimination and Assignment of Stereoisomers

Spectroscopic techniques are indispensable for characterizing stereoisomers. While enantiomers have identical spectra in achiral environments, diastereomers have different spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between diastereomers. The different spatial arrangements of atoms in diastereomers lead to distinct chemical environments for their nuclei, resulting in different chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. For example, in the synthesis of diastereomeric substituted tetrahydrofurans, the ¹H NMR spectra clearly show different signals for the major and minor diastereomers, allowing for their identification and quantification. nih.gov

To distinguish between enantiomers, NMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers to form transient diastereomeric complexes, which then exhibit different NMR spectra.

Advanced spectroscopic methods are often used to assign the absolute configuration (R or S) of a chiral center. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for this purpose. By comparing the experimental VCD spectrum of a chiral molecule to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be unambiguously determined.

| Technique | Application for Stereoisomer Analysis |

| NMR Spectroscopy | Distinguishes between diastereomers due to different chemical shifts and coupling constants. nih.gov |

| NMR with Chiral Auxiliaries | Distinguishes between enantiomers by forming transient diastereomeric complexes. |

| Chiral Chromatography (HPLC, GC) | Separates and quantifies enantiomers to determine stereochemical purity (e.e.). |

| Vibrational Circular Dichroism (VCD) | Determines the absolute configuration (R/S) by comparing experimental and computed spectra. |

Applications of 2 2 Methyloxolan 2 Yl Acetic Acid As a Synthetic Precursor

Building Block for Complex Organic Molecule Synthesis

2-(2-Methyloxolan-2-yl)acetic acid is recognized as a valuable building block in synthetic organic chemistry. biosynth.com Its structure, containing a stable five-membered ether ring and a reactive carboxylic acid group, allows for its incorporation into a wide array of larger, more complex molecules. The oxolane ring provides a specific stereochemical and conformational scaffold, while the acetic acid moiety offers a handle for various chemical transformations, such as amidation or esterification.

A key application of this scaffold is seen in the synthesis of drug metabolites for analytical and bioactivity studies. For instance, a structurally related compound, 2-hydroxyphenylacetic acid, serves as the starting point for a multi-step synthesis to produce 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, a known metabolite of the novel psychoactive substance 5-APB. unl.pt This synthesis involves sequential reactions including methylation, formylation, condensation, reduction, and hydrolysis, demonstrating how the core acetic acid structure can be elaborated into a more complex pharmaceutical derivative. unl.pt

The general strategy of using acetic acid derivatives as foundational units is a common theme in the synthesis of biologically active molecules. For example, multicomponent reactions often utilize various acetic acid derivatives to assemble complex heterocyclic systems in a single pot, highlighting the versatility of this functional group in building molecular complexity.

Intermediacy in Natural Product Synthesis

The oxolane ring is a core structural feature in numerous natural products, many of which exhibit significant biological activity or desirable fragrance properties. The this compound framework is a key synthon for accessing this class of compounds.

The 2-methyloxolan moiety is central to the structure of several well-known natural products.

Lilac Aldehydes: These monoterpenes are principal components of the lilac flower's fragrance and are attractive to various insect pollinators. Lilac aldehydes possess a 2-methyloxolan ring substituted with a propanal group. While direct synthesis from this compound is not explicitly detailed in the surveyed literature, the synthesis of various lilac aldehyde stereoisomers underscores the importance of the substituted oxolane ring system. The preparation of these fragrant molecules is of significant interest for the perfume industry.

Ngaione: There is no readily available scientific literature detailing the synthesis of the furanosesquiterpenoid Ngaione using this compound as a direct precursor.

Inostamycin: The synthesis of the polyether antibiotic Inostamycin, which contains multiple oxolane rings, from this compound has not been described in the available literature.

Achieving specific stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can have vastly different biological effects. The development of stereocontrolled strategies to incorporate scaffolds like the oxolane ring is a key focus of synthetic chemistry.

Below is a table summarizing synthetic yields for related stereocontrolled reactions.

| Product/Intermediate | Reaction Type | Yield | Reference |

| 2-phenethyl-3,4-dihydro-4-pyridone 15 | Nucleophilic addition / Cyclization | 78% | nih.gov |

| cis-2-methoxyimino-2-furan acetic acid | Isomerization via UV irradiation | 97% selectivity | google.com |

| 3-hydroxy-2-piperidinone carboxamides | Catalytic deconstructive aminolysis | Not specified | rsc.org |

Precursor for Advanced Materials Chemistry

The application of this compound as a precursor in the field of advanced materials chemistry or polymer science is not documented in the available scientific literature. While acetic acid derivatives can be used as processing aids to improve the solubility of compounds for manufacturing processes like spray drying, mdpi.com there is no specific information on the use of the title compound to create polymers or other advanced materials.

Future Research Trajectories and Methodological Innovations for 2 2 Methyloxolan 2 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of the parent tetrahydrofuran (B95107) ring often involves the acid-catalyzed dehydration of 1,4-butanediol (B3395766) or the hydrogenation of furan (B31954). wikipedia.org However, for highly substituted derivatives like 2-(2-methyloxolan-2-yl)acetic acid, more targeted and sustainable strategies are required. Future research will likely focus on methods that minimize waste, utilize renewable feedstocks, and employ more benign catalysts.

Key research directions include:

Biomass-Derived Precursors: A significant advancement lies in using abundant pentose (B10789219) sugars from biomass, such as L-arabinose (a waste product of the sugar beet industry) or D-xylose, as starting materials. nih.gov A hydrazone-based strategy has been shown to selectively dehydrate these sugars to form chiral tetrahydrofurans on a multi-gram scale, avoiding the need for protecting groups. nih.gov Adapting this methodology could provide a sustainable and enantioselective route to the core structure of this compound.

Catalytic C–H Activation: Traditional intramolecular cyclizations to form THF rings often rely on toxic heavy metals or stoichiometric oxidants. chemistryviews.org A forward-looking approach involves metal-free, iodine-catalyzed C(sp³)–H oxidation. chemistryviews.org This method uses economically and ecologically favorable iodine reagents to transform alcohols into THF derivatives with high regioselectivity, proceeding under mild conditions like exposure to daylight. chemistryviews.org Applying this to a suitable acyclic precursor could offer an atom-economical pathway to the target compound.

Levulinic Acid Conversion: Levulinic acid, another key platform chemical derived from biomass, can be catalytically converted to 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com Further functionalization of the 2-MeTHF intermediate could be explored as a potential synthetic pathway.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Starting Material Type | Key Reagents/Catalysts | Key Advantages | Reference |

| Hydrazone-Based Dehydration | Pentose Sugars (e.g., L-Arabinose) | N,N-dimethylhydrazine, Acidic Resin (e.g., Amberlyst® 15), TFA | Utilizes renewable biomass waste; avoids protecting groups; potential for stereocontrol. | nih.gov |

| Iodine-Catalyzed C-H Activation | Acyclic Alcohols | Iodine (catalytic), PhI(mCBA)₂ (oxidant) | Metal-free; atom-economical; mild reaction conditions; high regioselectivity for 5-membered rings. | chemistryviews.org |

| Palladium-Catalyzed Cyclization | γ-Hydroxy Terminal Alkenes | Palladium Catalyst, Ligands | Forms a new C-C bond during cyclization; offers high diastereoselectivity. | nih.gov |

| Levulinic Acid Reduction | Levulinic Acid | Metal-supported catalysts (e.g., Ru, Pd, Ni) | Starts from a versatile biomass-derived platform chemical. | mdpi.com |

Exploration of Unconventional Reactivity Pathways

Moving beyond simple functional group interconversions, future studies could investigate unconventional reaction cascades to construct or modify the this compound scaffold. Such pathways can lead to novel analogs and provide deeper mechanistic insights.

Potential areas of exploration include:

Radical Cyclization and Carbonylation: Free-radical reactions offer a powerful tool for ring construction. diva-portal.org Research into the synthesis of tetrahydrofuran-3-ones has utilized radical carbonylation/cyclization of organochalcogen precursors under high pressure of carbon monoxide. diva-portal.org Exploring radical-based strategies could enable the introduction of the acetic acid side chain or other functionalities in a single, complex transformation.

Rearrangements of Oxonium Ions: Lewis acid-mediated rearrangement of cyclic oxonium ions derived from precursors like 1,3-dioxolan-4-ones can produce highly substituted tetrahydrofurans. nih.gov Investigating such rearrangements could provide a pathway to the quaternary center at the C2 position of the target molecule.

Cascade Reactions from Furan Derivatives: A three-step strategy has been proposed for functionalizing 2,5-dimethylfuran, involving ring opening to 2,5-hexanedione, aldol (B89426) condensation, and subsequent hydrogenation–cyclization to yield alkylated tetrahydrofurans. rsc.org This cascade approach, which functionalizes the methyl group of a furan derivative, suggests that complex THF structures can be built from simpler, bio-based furanic compounds. rsc.org

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

Future applications in the context of this compound include:

AI-Driven Retrosynthesis: Computer-aided synthesis planning (CASP) tools can propose multiple synthetic routes to a target molecule. acs.orgnih.gov AI models, often built on graph convolutional networks (GCNs), are trained on vast reaction databases (like Reaxys) to identify plausible disconnections and suggest precursor molecules. acs.orgnih.gov Such a system could analyze the structure of this compound and generate novel synthetic pathways that a chemist might not have considered, potentially starting from inexpensive or sustainable materials. cas.org

Reaction Condition Optimization: AI algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature, concentration) for a given chemical transformation. mdpi.com This is particularly valuable for developing efficient and high-yielding steps in a multi-step synthesis. By learning from existing data, ML models can recommend conditions to maximize the yield of the desired product while minimizing byproducts. nih.gov

Discovery of Novel Transformations: While current AI often relies on known reaction templates, future models may be capable of discovering entirely new transformations. nih.gov By analyzing reaction data without the constraints of predefined rules, AI could identify patterns that lead to the development of novel methods for constructing the substituted oxolane ring system.

Table 2: Role of AI and Machine Learning in Synthetic Planning

| Application Area | Function | Potential Impact on Synthesis of this compound | Reference |

| Retrosynthetic Analysis | Proposes synthetic routes by deconstructing the target molecule. | Identifies multiple, potentially novel, and more efficient pathways from available starting materials. | pharmafeatures.comacs.orgnih.gov |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. | Helps in evaluating the feasibility of proposed synthetic steps and anticipating potential side reactions. | nih.gov |

| Reaction Optimization | Recommends optimal reaction conditions (catalyst, solvent, temp, etc.). | Increases reaction yields and purity, reducing waste and cost. | mdpi.comeurekalert.org |

| Data Analysis | Identifies patterns and relationships in large datasets of chemical reactions. | Can help in discovering new catalysts or reaction types applicable to tetrahydrofuran synthesis. | cas.org |

Advanced Characterization Techniques for Structural Complexity

The structure of this compound contains a quaternary stereocenter at the C2 position of the oxolane ring. The unambiguous determination of its three-dimensional structure, as well as that of any intermediates and byproducts, requires sophisticated analytical techniques beyond routine spectroscopy.

Future research will rely on a combination of methods:

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive proof of molecular structure, including absolute and relative stereochemistry. rsc.org This technique has been instrumental in confirming the binding modes of complex tetrahydrofuran-containing inhibitors in the active sites of enzymes like HIV-1 protease. rsc.org Obtaining a crystal structure of this compound or a suitable derivative would be the gold standard for its structural elucidation.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are essential, complex structures demand more advanced experiments. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are vital for establishing connectivity. For determining relative stereochemistry in the absence of crystals, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons.

Computational Chemistry: Quantum mechanical calculations can predict key structural and spectroscopic properties. researchgate.net By calculating the theoretical NMR chemical shifts or vibrational frequencies for different possible isomers and comparing them with experimental data, researchers can gain confidence in their structural assignments. This synergy between experimental and computational methods is a powerful tool for tackling structurally complex molecules. researchgate.netligandbook.org

Table 3: Advanced Characterization Techniques for Structural Elucidation

| Technique | Information Provided | Application to this compound | Reference |

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry. | Definitive confirmation of the quaternary stereocenter's configuration and the overall molecular geometry. | rsc.org |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Atom-to-atom connectivity (C-H, C-C, H-H). | Confirms the carbon skeleton and the attachment of the methyl and acetic acid groups to the C2 position. | - |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space proximity of nuclei. | Could help determine the relative orientation of substituents on the tetrahydrofuran ring if other stereocenters are present. | - |

| Computational Modeling | Predicted stable conformations, theoretical spectroscopic data (NMR, IR), energetic profiles of isomers. | Complements experimental data to confirm the most likely structure among several possibilities. | researchgate.netligandbook.org |

Q & A

How can researchers optimize the synthesis of 2-(2-Methyloxolan-2-yl)acetic acid?

Level: Basic

Methodological Answer:

Synthesis optimization involves selecting reaction conditions (solvent, temperature, catalyst) based on analogous compounds. For example:

- Reagent selection : Bromination in acetic acid (as used for brominated phenylacetic acids) ensures regioselectivity .

- Temperature control : Reactions may require reflux (e.g., 80–100°C) for activation energy-intensive steps or room temperature for sensitive intermediates .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves yield and purity. Monitor reaction progress via Thin Layer Chromatography (TLC) with UV visualization .

Key Parameters Table:

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Acetic acid for halogenation | |

| Temperature | Reflux for activation | |

| Purification | Ethanol/water recrystallization |

What analytical techniques confirm the structural integrity of this compound?

Level: Basic

Methodological Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., methyloxolane ring protons at δ 1.2–1.8 ppm and carboxylic acid protons at δ 10–12 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths/angles and hydrogen-bonding networks (e.g., O–H···O dimers in carboxylic acids) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns and UV detection .

Data Validation: Cross-check experimental melting points (mp) against literature values to detect impurities.

How can researchers resolve contradictions in crystallographic data for this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from disordered crystal packing or hydrogen-bonding variability. Strategies include:

- Refinement Protocols : Use SHELXL to model thermal displacement parameters (ADPs) and apply restraints for disordered regions .

- Hydrogen-Bond Analysis : Identify R₂²(8) dimer motifs (common in carboxylic acids) and compare with analogous structures (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) .

- Statistical Validation : Apply Hamilton R-factor ratios to assess model plausibility and exclude outliers using tools like FCF_filter .

Example: In 2-(3-Bromo-4-methoxyphenyl)acetic acid, methoxy groups adopt near-planar conformations (torsion angle: 1.2°), while carboxylic acid groups tilt ~78° from the aromatic plane .

What methodologies assess the biological activity of this compound?

Level: Advanced

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification .

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase) using AutoDock Vina, validating with IC₅₀ measurements .

- Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.